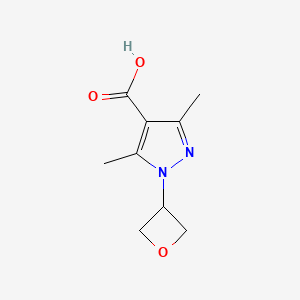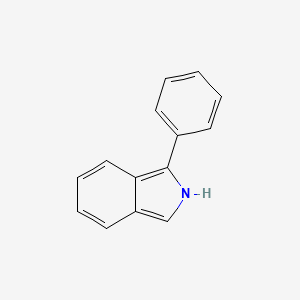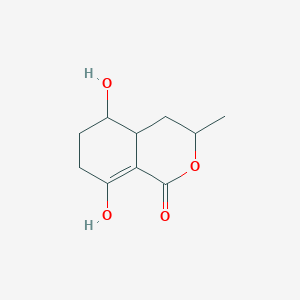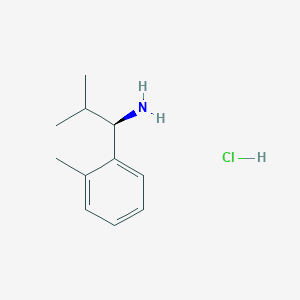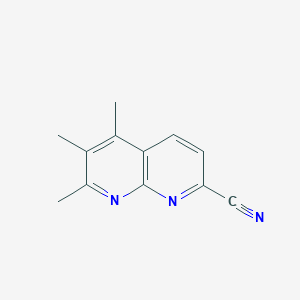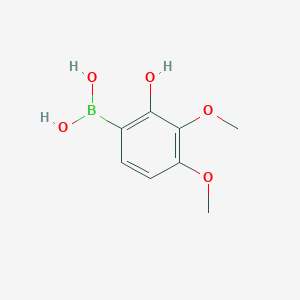![molecular formula C13H14N2 B11902391 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole CAS No. 1023817-19-7](/img/structure/B11902391.png)
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry
准备方法
The synthesis of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the reduction of 1-benzyl-N-methyl-1H-pyrrole-3,4-dicarboximide using diborane. This reaction yields 5-benzyl-2-methyl and 2,5-dibenzyl derivatives of the compound . Another approach includes the preparation of 2-benzyl, 2-phenyl, and other substituted derivatives through multi-step processes starting from 1-benzylpyrrole-3,4-dicarboxylic acid .
化学反应分析
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like diborane or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for exploring biological activities, including antimicrobial and anticancer properties.
Medicine: Its potential therapeutic applications are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals due to its unique properties
作用机制
The mechanism of action of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
- 2-Methyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 2-Phenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 2-(3-Methoxyphenyl)-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its benzyl group, which may enhance its biological activity and make it a more potent candidate for various applications .
属性
CAS 编号 |
1023817-19-7 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
5-benzyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H14N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-7,14H,8-10H2 |
InChI 键 |
AOLIWLMSYSVPHA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CNC=C2CN1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


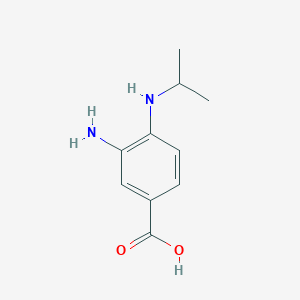
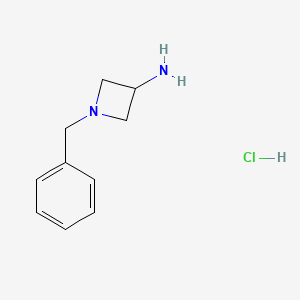

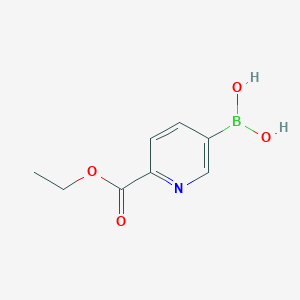
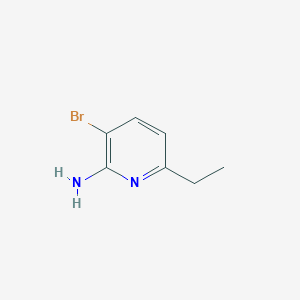
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
